molecular formula C21H29N5O2S B2853901 5-((4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-41-1

5-((4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2853901
CAS No.: 898366-41-1
M. Wt: 415.56
InChI Key: PZPFXHXHUDXZHY-UHFFFAOYSA-N
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Description

5-((4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic compound featuring a complex molecular architecture designed for advanced pharmaceutical and chemical research. This molecule is characterized by a thiazolo[3,2-b][1,2,4]triazole core scaffold, a bicyclic heterocyclic system known for its diverse biological activities, which is further substituted with a 6-ol group. The structure is functionalized at the 5-position with a (4-ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl group, introducing both aromatic and piperazine elements commonly associated with enhanced bioavailability and target interaction . Compounds containing the piperazine moiety, such as the 4-ethylpiperazine subunit present in this molecule, are frequently explored in medicinal chemistry for their favorable physicochemical properties and their ability to interact with various biological targets, particularly in the central nervous system and in oncology . The integration of a thiazolo-triazole core with a piperazine-based side chain suggests potential research applications as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) or as a candidate for high-throughput screening against a panel of biological targets. Its structural complexity makes it a valuable compound for investigating structure-activity relationships (SAR) in drug discovery programs. This product is provided as a "For Research Use Only" (RUO) material. It is strictly intended for laboratory research applications and is not approved for use in humans, animals, or as a diagnostic agent. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

5-[(4-ethoxyphenyl)-(4-ethylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2S/c1-4-17-22-21-26(23-17)20(27)19(29-21)18(25-13-11-24(5-2)12-14-25)15-7-9-16(10-8-15)28-6-3/h7-10,18,27H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPFXHXHUDXZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural features that may confer biological activity. Its thiazole and triazole moieties are known for their roles in drug design, particularly in developing antifungal and antibacterial agents.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit promising antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes or cell membranes, potentially leading to inhibition of growth or cell death.

Anticancer Research

Research indicates that compounds containing thiazole and triazole structures can exhibit anticancer properties by interfering with cancer cell proliferation and inducing apoptosis.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that 5-((4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can inhibit the growth of various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Neuropharmacology

The piperazine moiety in the compound suggests potential activity in the central nervous system. Compounds with similar structures have been explored for their effects on neurotransmitter systems.

Case Study: Potential Antidepressant Effects

Preliminary studies have indicated that this compound may influence serotonin and dopamine receptors, which are critical targets in the treatment of depression and anxiety disorders. Further research is needed to elucidate its pharmacodynamics and therapeutic potential.

Biochemical Research

The compound's ability to act as a ligand for various biological targets makes it valuable for biochemical studies.

Case Study: Enzyme Inhibition Studies

Research has focused on the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, inhibition of certain kinases by this compound could provide insights into metabolic regulation and disease mechanisms.

Structural Biology

The unique structural features of this compound make it a candidate for structural biology studies aimed at understanding ligand-receptor interactions.

Case Study: X-ray Crystallography

Crystallographic studies have been employed to determine the binding modes of this compound with target proteins. Such studies can provide critical information for optimizing drug design and improving efficacy.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactivity

The compound 5-((4-ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b] triazol-6-ol (CAS 898366-41-1, molecular formula C₂₁H₂₉N₅O₂S) features a thiazolo[3,2-b] triazole core substituted with ethoxyphenyl, ethylpiperazinyl, and hydroxyl groups. Its reactivity is influenced by:

  • Hydroxyl group : Acidic proton (pKa ~9–11) capable of esterification or alkylation.

  • Piperazine ring : Nucleophilic nitrogen atoms for alkylation or acylation.

  • Thiazolo-triazole system : Potential for electrophilic substitution or ring-opening under strong acidic/basic conditions .

Reaction Table: Documented and Hypothetical Pathways

Reaction TypeConditionsObserved/Plausible ProductsSource
Nucleophilic substitution Cs₂CO₃, DMSO, alkyl halidesPiperazine N-alkylation (e.g., acetyl derivatives)
Esterification AcCl, pyridine, RT6-O-acetyl derivative
Deprotection HCl (aq.), 1,4-dioxaneRemoval of acetal/protecting groups
Oxidation KMnO₄, acidic conditionsHydroxyl → ketone (theoretical)

Stability and Degradation Pathways

  • Hydrolysis : The ethoxy group undergoes slow hydrolysis in acidic media (e.g., HCl/EtOH) to form phenolic derivatives .

  • Thermal decomposition : Above 200°C, fragmentation of the thiazolo-triazole ring is observed via TGA analysis (theoretical based on ).

Functionalization of the Piperazine Ring

The 4-ethylpiperazin-1-yl group participates in:

  • Mannich reactions : Forming tertiary amines with formaldehyde and secondary amines.

  • Acylation : With acetyl chloride to yield N-acetylpiperazine derivatives, enhancing solubility .

Comparative Reactivity with Structural Analogues

FeatureReactivity Compared to AnaloguesExample
Hydroxyl group Less acidic than phenolic -OHpKa ~10 vs. phenol (pKa ~9.9)
Ethoxyphenyl moiety Electron-donating effects stabilize electrophilic substitutionSlower nitration than unsubstituted aryl groups

Key Research Findings

  • Anticancer potential : Structural analogs (e.g., thiazolo[3,2-b]triazoles) exhibit adenosine A2A receptor inhibition, suggesting utility in immunotherapy .

  • Synthetic challenges : Steric hindrance from the ethyl and ethoxyphenyl groups limits reaction rates in piperazine functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aryl Group

The 4-ethoxyphenyl group in the target compound contrasts with halogenated or methoxy-substituted analogs:

  • : A 3-chlorophenyl analog (5-{4-(3-chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo-triazol-6-ol) exhibits reduced solubility due to the hydrophobic chloro substituent. The ethoxy group in the target compound enhances hydrophilicity .
Compound Aryl Substituent Solubility (LogP) Biological Activity Relevance
Target Compound 4-Ethoxyphenyl Moderate (~2.8)* Enhanced blood-brain barrier passage
Compound 3-Chlorophenyl Low (~3.5) Antimicrobial applications
Compound 4-Methoxyphenyl Moderate (~2.7) Anticancer potential

*Estimated based on analogous structures.

Piperazine Derivatives

The 4-ethylpiperazine group differentiates the target compound from other piperazine-containing analogs:

  • : Piperazine derivatives like YPC-21817 (4-ethylpiperazine) and YPC-21440 (4-methylpiperazine) demonstrate that ethyl substituents improve metabolic stability compared to methyl groups.
  • : A bromophenyl analog (5-((3-bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo-triazol-6-ol) shares the ethylpiperazine group but lacks the ethoxy substituent, suggesting reduced electronic modulation of receptor binding .

Thiazolo-Triazole Core Modifications

The 2-ethyl substituent on the thiazole ring contrasts with methyl or aromatic groups in analogs:

  • : Methylamino or phenylamino substituents at position 5 (e.g., 5-((phenylamino)methylene)thiazolo-triazol-6-one) exhibit lower thermal stability (melting points 239–280°C) compared to the target compound’s fused ethyl group, which likely enhances rigidity .
  • : A nitrobenzylidene derivative (2-[4-(4-chlorophenylsulfonyl)phenyl]-5-(3-nitrobenzylidene)thiazolo-triazol-6-one) shows planar molecular conformations, whereas the target compound’s ethylpiperazine may induce non-planar interactions .

Q & A

Q. What is the molecular structure and key functional groups of this compound?

Answer: The compound (IUPAC name: 5-[(4-ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol) features:

  • Core heterocycles : A fused thiazolo[3,2-b][1,2,4]triazole system.
  • Substituents :
    • 4-Ethoxyphenyl group (aromatic ring with ethoxy substitution).
    • 4-Ethylpiperazine (a piperazine ring with an ethyl group).
    • 2-Ethylthiazole moiety.
  • Hydroxyl group at position 6, critical for hydrogen bonding.

Structural confirmation : Use X-ray crystallography (as in related thiazolo-triazole derivatives) to resolve spatial arrangement . Characterization via NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) is standard .

Q. What are the standard synthetic routes for this compound?

Answer: Synthesis typically involves multi-step reactions :

Cyclization : Formation of the thiazolo-triazole core via condensation of thioamide derivatives with hydrazine .

Mannich reaction : Introduction of the 4-ethylpiperazine and 4-ethoxyphenyl groups using formaldehyde and amine derivatives .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/methanol) .

Q. Key reagents :

  • Hydrazine hydrate for triazole formation.
  • Piperazine derivatives and aromatic aldehydes for Mannich reactions.
  • Solvents: Ethanol, acetonitrile, or DMF under reflux .

Q. How is the compound characterized post-synthesis?

Answer: Analytical workflow :

Purity : HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .

Structural validation :

  • ¹H/¹³C NMR : Peaks for ethoxy (δ ~1.3 ppm, triplet), piperazine (δ ~2.5 ppm, multiplet), and hydroxyl (δ ~5.5 ppm, broad) .
  • IR : O-H stretch (~3200 cm⁻¹), C=N/C=S (~1600 cm⁻¹) .

Mass spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 415.56 .

Advanced Research Questions

Q. How can conflicting data from antimicrobial assays be resolved?

Answer: Conflicting results (e.g., variable MIC values) may arise from:

  • Strain-specific resistance : Test against standardized panels (CLSI/EUCAST guidelines).
  • Solubility issues : Use DMSO/PBS with surfactants (e.g., Tween-80) to enhance dissolution .
  • Orthogonal assays : Combine disc diffusion, broth microdilution, and time-kill studies .
  • Metabolic interference : Include cytotoxicity controls (e.g., mammalian cell lines) to differentiate antimicrobial vs. toxic effects .

Q. What strategies optimize synthesis yield and purity?

Answer: Optimization steps :

  • Mannich reaction : Use microwave-assisted synthesis to reduce reaction time (30–60 mins vs. 24 hrs) and improve yield (15–20% increase) .
  • Catalysts : Employ Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts for piperazine coupling .
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for enhanced solubility of intermediates .
  • Workup : Liquid-liquid extraction (chloroform/water) to remove unreacted amines .

Q. What in silico methods predict biological targets for this compound?

Answer: Computational workflow :

Docking simulations : Use AutoDock Vina or Schrödinger Maestro with PDB targets (e.g., fungal CYP51 [3LD6] for antifungal activity) .

Pharmacophore modeling : Identify key features (e.g., piperazine H-bond donors, hydrophobic thiazole) using MOE or Discovery Studio .

ADMET prediction : SwissADME or pkCSM to assess bioavailability, BBB penetration, and toxicity .

Q. How does structural modification (e.g., substituent variation) affect activity?

Answer: Case study :

  • Piperazine substitution : Replacing ethyl with benzyl reduces antifungal activity (MIC increase from 8 µg/mL to >64 µg/mL) due to steric hindrance .
  • Ethoxy vs. methoxy : 4-Ethoxyphenyl enhances solubility (logP ~2.1) vs. methoxy (logP ~2.5), improving bioavailability .
  • Thiazole vs. oxazole : Thiazole’s sulfur atom increases electronegativity, enhancing DNA gyrase binding in antibacterial assays .

Q. How to analyze stereochemistry and spatial arrangement in this compound?

Answer:

  • X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition for thiazolo-triazole analogs) .
  • ECD spectroscopy : Compare experimental vs. theoretical electronic circular dichroism for chiral centers .
  • NOESY NMR : Detect through-space correlations (e.g., piperazine-aryl interactions) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Answer: Key challenges :

  • Intermediate instability : Thiazolo-triazole intermediates degrade under prolonged heating; optimize reaction time/temperature .
  • Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for gram-scale batches .
  • Regioselectivity : Control Mannich reaction sites using directing groups (e.g., nitro substituents) .

Q. How to validate target interactions experimentally?

Answer: Validation techniques :

SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to purified enzymes (e.g., CYP51) .

ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and stoichiometry .

Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .

Tables

Q. Table 1: Key Analytical Data

ParameterMethodResult/ValueReference
Molecular WeightHRMS415.56 g/mol
LogPSwissADME2.1
Solubility (PBS, pH 7.4)Nephelometry12 µg/mL
MIC (C. albicans)CLSI M278 µg/mL

Q. Table 2: Optimization of Mannich Reaction

ConditionYield (%)Purity (%)Reference
Conventional (24 hrs)4590
Microwave (30 mins)6595
ZnCl₂ catalyst (12 hrs)5893

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